Phenamacide hydrochloride
Description
Properties
IUPAC Name |
[2-(3-methylbutoxy)-2-oxo-1-phenylethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBQUBHHPSGLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31031-74-0 | |
| Record name | Phenamacide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31031-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenamacide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031031740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenamacide hydrochloride can be synthesized through the esterification of 2-phenylglycine with isopentyl alcohol, followed by the conversion to its hydrochloride salt . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes, often using continuous flow reactors to enhance efficiency and yield. The esterification is followed by purification steps, including crystallization and recrystallization, to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Phenamacide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylglycine derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Phenamacide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Mechanism of Action
Phenamacide hydrochloride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system, where it binds to and blocks neuronal sodium channels or voltage-sensitive calcium channels. This action suppresses neuronal depolarization and hypersynchronization, which are often associated with muscle spasms and seizures . The compound’s ability to modulate ion channel activity makes it effective in reducing the frequency and severity of spasms .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- CAS : 28544-42-5
- No reported antispasmodic activity .
Phenethylamine Hydrochloride (PEA HCl)
- Molecular Formula : C₈H₁₂ClN
- Molecular Weight : 157.64 g/mol
- CAS : 156-28-5
- Primarily used in research, lacking therapeutic classification .
Functional Analogs (Antispasmodics and Related Agents)
Mecamylamine Hydrochloride
- Molecular Formula : C₁₁H₂₁N·HCl
- Molecular Weight : 203.76 g/mol
- CAS : 826-39-1
- Therapeutic Use : Ganglionic blocker for hypertension, structurally distinct (tertiary amine vs. esterified phenylglycine). Mechanism involves nicotinic acetylcholine receptor antagonism .
Benzydamine Hydrochloride
- Molecular Formula : C₁₉H₂₃N₃O·HCl
- Molecular Weight : 345.87 g/mol
- Therapeutic Use: Non-steroidal anti-inflammatory with local anesthetic properties. Acts via phospholipase A₂ inhibition, contrasting with Phenamacide’s unelucidated antispasmodic pathway .
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|---|
| Phenamacide HCl | C₁₃H₂₀ClNO₂ | 257.76 | 154 | Antispasmodic | Esterified phenylglycine |
| 2-(Methylamino)-2-phenylacetic Acid HCl | C₉H₁₂ClNO₂ | 201.65 | Not reported | Unclassified | Methylamino substitution |
| Phenethylamine HCl | C₈H₁₂ClN | 157.64 | Not reported | Research chemical | Simple arylalkylamine |
| Mecamylamine HCl | C₁₁H₂₁N·HCl | 203.76 | Not reported | Antihypertensive | Tertiary amine, ganglionic blocker |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Not reported | Anti-inflammatory | Indazole derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
